molecular formula C3HN3O B2601985 1,2,4-Oxadiazole-3-carbonitrile CAS No. 39512-75-9

1,2,4-Oxadiazole-3-carbonitrile

Cat. No.: B2601985
CAS No.: 39512-75-9
M. Wt: 95.061
InChI Key: SMAXOZPUQHHUCJ-UHFFFAOYSA-N
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Description

1,2,4-Oxadiazole-3-carbonitrile is a heterocyclic compound featuring a five-membered ring with one oxygen and two nitrogen atoms. This compound is part of the oxadiazole family, known for their diverse biological activities and applications in medicinal chemistry . The presence of the nitrile group enhances its reactivity and potential for various chemical transformations.

Mechanism of Action

Target of Action

It is known that 1,2,4-oxadiazoles, a class of compounds to which 1,2,4-oxadiazole-3-carbonitrile belongs, have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities . Therefore, it can be inferred that the targets of this compound could be related to these biological activities.

Mode of Action

1,2,4-oxadiazoles have been reported to exhibit a broad spectrum of biological activities . The interaction of this compound with its targets could lead to changes that result in these observed activities.

Biochemical Pathways

Given the broad spectrum of biological activities exhibited by 1,2,4-oxadiazoles , it can be inferred that multiple biochemical pathways could be affected, leading to downstream effects that contribute to its anti-infective properties.

Result of Action

Given the reported anti-infective activities of 1,2,4-oxadiazoles , it can be inferred that the action of this compound could result in the inhibition of the growth or activity of infectious agents.

Chemical Reactions Analysis

1,2,4-Oxadiazole-3-carbonitrile undergoes various chemical reactions, including:

Scientific Research Applications

Comparison with Similar Compounds

1,2,4-Oxadiazole-3-carbonitrile can be compared with other oxadiazole isomers such as 1,2,3-oxadiazole, 1,2,5-oxadiazole, and 1,3,4-oxadiazole. While all these compounds share a similar heterocyclic structure, their chemical properties and reactivity differ due to the positioning of nitrogen and oxygen atoms . For example:

The unique positioning of the nitrile group in this compound enhances its reactivity and potential for diverse applications, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

1,2,4-oxadiazole-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3HN3O/c4-1-3-5-2-7-6-3/h2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMAXOZPUQHHUCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=NO1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3HN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

95.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39512-75-9
Record name 1,2,4-oxadiazole-3-carbonitrile
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